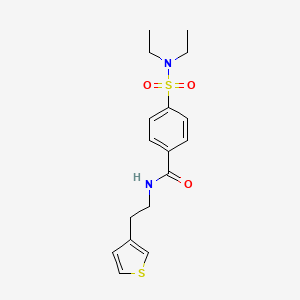

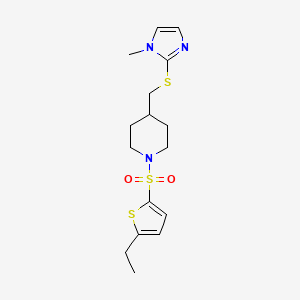

4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) in the body.

Scientific Research Applications

Enzyme Inhibition

4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide and similar sulfonamide inhibitors have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. For instance, compounds exhibiting nanomolar half maximal inhibitory concentrations (IC50) against CA I, II, IV, and XII have been identified, demonstrating their potential as therapeutic agents targeting diseases related to these enzymes. These aromatic sulfonamides show varying affinities for different isoenzymes, highlighting the importance of structural variations in modulating enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Biological Activities

Research into the synthesis of novel compounds based on the benzamide scaffold, including those incorporating thiophene moieties, has led to the discovery of compounds with significant cardiac electrophysiological activities. These compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibit potency in in vitro assays and have been identified as promising selective class III agents for the management of cardiac arrhythmias (Morgan et al., 1990).

Structural and Physicochemical Studies

Structural analysis and physicochemical characterization of sulfonamide derivatives have provided valuable insights into their potential pharmaceutical applications. X-ray molecular structure determination and computational studies have been employed to understand the conformational behavior and stability of these compounds, which is crucial for their biological activities. Such studies have revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Optoelectronic and Photonic Applications

Investigations into thiophene dyes, including those with diethylamino groups, have demonstrated their potential in nonlinear optical limiting, which is vital for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compounds' nonlinear absorption and optical limiting behaviors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHZQUPXCBFFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)